molecular formula C23H27Cl2N3O5 B14606792 N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid CAS No. 59235-73-3

N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid

Cat. No.: B14606792
CAS No.: 59235-73-3
M. Wt: 496.4 g/mol
InChI Key: KUZJAYYZDOXXLJ-ZPYUXNTASA-N
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Description

N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid is a complex organic compound that belongs to the class of amines and pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the 3,5-dichlorophenyl group and the morpholin-4-ylpropyl group. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine
  • N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine derivatives
  • Other pyridine-based amines

Uniqueness

N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

59235-73-3

Molecular Formula

C23H27Cl2N3O5

Molecular Weight

496.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid

InChI

InChI=1S/C18H21Cl2N3O.C5H6O4/c19-15-12-16(20)14-18(13-15)23(17-2-4-21-5-3-17)7-1-6-22-8-10-24-11-9-22;1-3(5(8)9)2-4(6)7/h2-5,12-14H,1,6-11H2;2H,1H3,(H,6,7)(H,8,9)/b;3-2+

InChI Key

KUZJAYYZDOXXLJ-ZPYUXNTASA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CC(=CC(=O)O)C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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